molecular formula C10H15BrClN B2595316 2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride CAS No. 2171902-07-9

2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride

Cat. No.: B2595316
CAS No.: 2171902-07-9
M. Wt: 264.59
InChI Key: YBTAIELNWWBFJL-UHFFFAOYSA-N
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Description

2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride is an organic compound with the molecular formula C10H14BrN·HCl It is a derivative of phenethylamine, characterized by the presence of a bromine atom and two methyl groups on the benzene ring

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters. The interaction between this compound and these enzymes can lead to the inhibition of enzymatic activity, thereby affecting neurotransmitter levels in the brain . Additionally, this compound may interact with receptor proteins on cell membranes, influencing signal transduction pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the activity of G-protein coupled receptors, leading to changes in intracellular signaling cascades . This modulation can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it can inhibit the activity of monoamine oxidase enzymes by binding to their active sites, preventing the breakdown of neurotransmitters . Additionally, this compound can activate certain receptor proteins, triggering downstream signaling pathways that result in changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular functions, such as sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmitter levels and improvement in behavioral outcomes . At higher doses, toxic or adverse effects may be observed, including neurotoxicity and disruption of normal cellular functions. Threshold effects have been identified, indicating specific dosage ranges where the compound transitions from being beneficial to harmful.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, which catalyzes the oxidation of neurotransmitters . The compound’s influence on these metabolic pathways can lead to changes in metabolic flux and metabolite levels. Additionally, this compound may affect the activity of other enzymes involved in neurotransmitter synthesis and degradation, further impacting metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in specific organs, such as the brain.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism. Additionally, this compound may be found in the nucleus, affecting gene expression and chromatin structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride typically involves the bromination of 2,6-dimethylphenylacetonitrile followed by reduction and subsequent amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reduction step may involve catalytic hydrogenation or the use of reducing agents such as lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in the presence of a base

Properties

IUPAC Name

2-(4-bromo-2,6-dimethylphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN.ClH/c1-7-5-9(11)6-8(2)10(7)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTAIELNWWBFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CCN)C)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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